molecular formula C19H19NO4S B2520115 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-87-0

6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2520115
CAS No.: 899214-87-0
M. Wt: 357.42
InChI Key: HFLRVUDUFMUVIU-UHFFFAOYSA-N
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Description

6-Methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.

    Alkylation: The propyl group can be introduced through an alkylation reaction using propyl bromide in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-Methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

6-Methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications, including:

    Biology: The compound’s structural features make it a candidate for studying its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for its potential therapeutic applications in these areas.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to and modulating the activity of enzymes or receptors involved in key biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-Methoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:

    6-Methoxyquinoline: Lacks the phenylsulfonyl and propyl groups, making it less complex and potentially less active in certain applications.

    3-Phenylsulfonylquinoline: Lacks the methoxy and propyl groups, which may affect its chemical reactivity and biological activity.

    1-Propylquinoline:

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-3-11-20-13-18(25(22,23)15-7-5-4-6-8-15)19(21)16-12-14(24-2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLRVUDUFMUVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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